molecular formula C9H9NO4S B14228615 Acetamide, N-[(4-formylphenyl)sulfonyl]-

Acetamide, N-[(4-formylphenyl)sulfonyl]-

Cat. No.: B14228615
M. Wt: 227.24 g/mol
InChI Key: SPGVYJJISCFDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(4-formylphenyl)sulfonyl]- is an organic compound with the molecular formula C9H9NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a formyl group and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- typically involves the acylation of 4-aminobenzaldehyde with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as benzene or toluene. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In industrial settings, the production of Acetamide, N-[(4-formylphenyl)sulfonyl]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient recovery of solvents and the purification of the final product.

Types of Reactions:

    Oxidation: Acetamide, N-[(4-formylphenyl)sulfonyl]- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[(4-formylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[(4-formylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in various therapeutic applications.

Comparison with Similar Compounds

    Acetanilide: Similar structure but lacks the formyl and sulfonyl groups.

    4-Acetamidobenzaldehyde: Similar structure but lacks the sulfonyl group.

    N-(4-Formylphenyl)acetamide: Similar structure but lacks the sulfonyl group.

Uniqueness: Acetamide, N-[(4-formylphenyl)sulfonyl]- is unique due to the presence of both the formyl and sulfonyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

N-(4-formylphenyl)sulfonylacetamide

InChI

InChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12)

InChI Key

SPGVYJJISCFDBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.